GENZ-882706 is a compound identified as an effective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). This receptor plays a significant role in various biological processes, including the regulation of mononuclear phagocytes and inflammation. GENZ-882706 has emerged from research aimed at developing targeted therapies for conditions related to CSF1R, including cancer and neuroinflammatory diseases. The compound is associated with patent WO 2017015267A1, which outlines its synthesis and potential applications in therapeutic contexts.
GENZ-882706 is classified as a small-molecule inhibitor specifically targeting the CSF1R. Its development is part of a broader effort to create selective inhibitors that can modulate the signaling pathways associated with this receptor. The compound is characterized by its ability to bind to CSF1R, thereby inhibiting its activity and downstream signaling processes, which are implicated in various pathological conditions.
The synthesis of GENZ-882706 involves several key steps that are detailed in the patent literature. The process typically includes:
The molecular structure of GENZ-882706 can be represented through its chemical formula, which is crucial for understanding its interactions with biological targets. The compound's specific features include:
This structural information aids in predicting the compound's behavior in biological systems and its potential efficacy as a therapeutic agent.
GENZ-882706 undergoes various chemical reactions that are vital for its function as a CSF1R inhibitor. These reactions include:
Research into these reactions provides insights into how modifications to the compound's structure might enhance its inhibitory effects or reduce side effects.
The mechanism of action of GENZ-882706 involves its selective binding to the CSF1R, leading to inhibition of receptor activation. This inhibition disrupts downstream signaling pathways that contribute to inflammation and tumor progression. Key aspects include:
Data from preclinical studies often support these mechanisms, highlighting the potential therapeutic benefits of targeting CSF1R.
The physical and chemical properties of GENZ-882706 are critical for understanding its behavior in biological systems:
These properties are typically assessed through standard analytical techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry.
GENZ-882706 has significant potential applications in scientific research and therapeutic development:
GENZ-882706 (RA03546849) is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a tyrosine kinase transmembrane receptor critical for macrophage and microglial survival, proliferation, and differentiation. By binding to the ATP-binding site of CSF-1R, GENZ-882706 blocks receptor autophosphorylation and downstream signaling cascades. This inhibition disrupts CSF-1-mediated cellular responses, including the reduction of pro-inflammatory monocytes and microglia in pathological conditions. In experimental autoimmune encephalomyelitis (EAE) mouse models, daily administration of GENZ-882706 (30–100 mg/kg) significantly decreased microglia and monocyte-derived macrophages in the brain and spinal cord, validating its target engagement in vivo [1] [5].
The molecular structure of GENZ-882706 (C₂₆H₂₅N₅O₃; MW: 455.51 g/mol) underpins its specificity for CSF-1R. Key features include:
Selectivity Profile:GENZ-882706 shows >100-fold selectivity for CSF-1R over closely related kinases (e.g., KIT, FLT3), attributed to steric constraints imposed by its methoxy-pyridine extension. This minimizes off-target effects [4] [10].
Table 1: Structural and Binding Features of GENZ-882706
Property | Value/Description | Role in CSF-1R Inhibition |
---|---|---|
Molecular Formula | C₂₆H₂₅N₅O₃ | Determines drug-receptor interactions |
SMILES | COC₁=CC=C([C@@H]₂OC(C=CC(CN₃C₄=NC=C(C#CC(N)(C)C)C=C₄N=C₃)=C₅)=C₅OC₂)C=N₁ | 3D orientation for binding pocket fit |
Key Moieties | Imidazopyridine, Benzodioxin, Alkyne | Hydrogen bonding and hydrophobic contacts |
Selectivity Ratio (CSF-1R vs. KIT) | >100:1 | Minimizes off-target effects |
Inhibition of CSF-1R by GENZ-882706 indirectly suppresses the MAPK/ERK and PI3K/Akt pathways, which are constitutively activated in inflammatory and neoplastic diseases [3] [9]. CSF-1R signaling normally activates these pathways via:
Experimental Evidence:
Table 2: Downstream Effects of GENZ-882706 in Disease Models
Pathway | Observed Change | Functional Consequence |
---|---|---|
MAPK/ERK | ↓ p-ERK in microglia | Reduced proliferation and inflammation |
PI3K/Akt | ↓ p-Akt in spinal cord homogenates | Attenuated cell survival signals |
Cytokine Network | ↓ MCP-1, IL-6, IL-1β; ↑ TNF-α | Context-dependent immunomodulation |
Oxidative Stress | Altered NRF2/Trx/GSH systems (inferred) | Enhanced ROS-mediated apoptosis |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: